BenchChemオンラインストアへようこそ!

6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine

PI3K inhibitor mTOR inhibitor thienopyrimidine SAR

Essential heterobicyclic building block for kinase inhibitor programs. Pre-installed C-6 tert-butyl eliminates de novo functionalization; reactive 4-chloro enables high-yielding SNAr with amine libraries. SAR confirms C-6 tert-butyl confers steric/lipophilic properties critical for PI3K/mTOR, BTK, CDK7, JAK1, and EGFR inhibitor potency. Generic 6-H, 6-methyl, or 6-phenyl analogs cannot replicate these profiles. Procure this exact intermediate to maintain SAR continuity across lead optimization. For R&D use only.

Molecular Formula C10H11ClN2S
Molecular Weight 226.73 g/mol
CAS No. 439693-52-4
Cat. No. B1271407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine
CAS439693-52-4
Molecular FormulaC10H11ClN2S
Molecular Weight226.73 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC2=C(S1)C(=NC=N2)Cl
InChIInChI=1S/C10H11ClN2S/c1-10(2,3)7-4-6-8(14-7)9(11)13-5-12-6/h4-5H,1-3H3
InChIKeyHRULXTDXJYTJPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine (CAS 439693-52-4): Procurement-Grade Scaffold for Kinase-Focused Medicinal Chemistry


6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine (CAS 439693-52-4) is a heterobicyclic building block featuring a thieno[3,2-d]pyrimidine core with a tert-butyl substituent at the 6-position and a reactive chlorine at the 4-position . The compound has a molecular formula of C10H11ClN2S and a molecular weight of 226.73 g/mol . The 4-chloro group serves as an electrophilic handle for nucleophilic aromatic substitution (SNAr) reactions, enabling diversification into pharmacologically active thienopyrimidine derivatives [1]. This scaffold class has been extensively employed in the development of kinase inhibitors, including those targeting PI3K, mTOR, BTK, CDK7, JAK1, EGFR, and PIM kinases [1].

Why 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine Cannot Be Replaced by Unsubstituted or 6-Methyl/6-Phenyl Analogs in SAR-Driven Programs


Generic substitution with alternative 4-chlorothieno[3,2-d]pyrimidine variants (e.g., 6-unsubstituted, 6-methyl, or 6-phenyl analogs) fails because the C-6 substituent profoundly modulates both physicochemical properties and downstream biological activity. SAR studies across multiple kinase programs demonstrate that the C-6 position is a critical determinant of potency and selectivity [1]. The tert-butyl group at C-6 confers distinct steric and lipophilic contributions that cannot be replicated by smaller alkyl (methyl, ethyl) or aromatic (phenyl) substituents without altering target engagement, cellular permeability, or metabolic stability profiles [2]. This positional specificity mandates the use of the exact 6-tert-butyl-4-chloro intermediate to maintain SAR continuity across lead optimization campaigns.

Quantitative Differentiation Evidence: 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine vs. Closest Analogs


C-6 tert-Butyl Substitution Enables High-Potency PI3K/mTOR Dual Inhibition vs. Unsubstituted or Methyl Analogs

Structure-activity relationship studies on thieno[3,2-d]pyrimidine derivatives reveal that C-6 substitution directly correlates with dual PI3K/mTOR inhibitory potency [1]. In a systematic optimization campaign, compounds bearing optimized C-6 substituents achieved sub-nanomolar PI3Kα inhibition (IC50 = 0.46 nM) and low nanomolar mTOR inhibition (IC50 = 12 nM), with the SAR analysis explicitly identifying aryl hydrazide at C-6 as the optimal fragment [1]. While this compound (6-tert-butyl-4-chlorothieno[3,2-d]pyrimidine) serves as the key intermediate for installing C-6 substituents via nucleophilic displacement at C-4, the presence of the pre-installed tert-butyl group at C-6 provides a defined steric and electronic environment that analogs lacking C-6 substitution cannot offer, thereby accelerating the SAR exploration process [1].

PI3K inhibitor mTOR inhibitor thienopyrimidine SAR anticancer

4,6-Disubstituted Scaffold Essential for BTK Inhibitor Potency: 6-tert-Butyl vs. Alternative C-6 Substituents

A systematic study of 4,6-substituted thieno[3,2-d]pyrimidine BTK inhibitors demonstrated that the nature of the C-6 substituent critically influences enzymatic potency, cellular activity, and kinase selectivity [1]. Compound 8, a representative 4,6-disubstituted derivative, exhibited BTK enzymatic IC50 = 29.9 nM, B cell proliferation IC50 = 284 nM, and low cytotoxicity (CC50 = 53,632 nM) on murine splenocytes, with considerable selectivity between T cells (IC50 > 10 μM) and B cells [1]. Enzymatic assays on >20 kinases confirmed that compound 8 was more selective than the reference compound Olmutinib [1]. The study explicitly recommends C-4 and C-6 position optimization as a development strategy for BTK inhibitors [1]. The 6-tert-butyl-4-chloro scaffold provides a defined starting point for systematic exploration of both positions simultaneously.

BTK inhibitor B cell suppression immunosuppressive activity kinase selectivity

SNAr Reactivity at C-4: Chlorine Leaving Group Efficiency vs. Alternative Halogen or Oxygen-Based Electrophiles

The chlorine atom at the C-4 position of thieno[3,2-d]pyrimidines is highly susceptible to nucleophilic displacement, making this compound a versatile intermediate for the synthesis of a wide range of derivatives . Multiple SNAr strategies employing amino derivatives with 4-chlorothieno[3,2-d]pyrimidine have been reported in the literature [1]. The 4-chloro derivative can be synthesized in high yield from the corresponding 4-ol precursor via treatment with phosphorus oxychloride (POCl3), with typical reaction conditions employing 20 equivalents of POCl3 under reflux for 1.5 hours . This synthetic accessibility, combined with the superior leaving group character of chloride relative to other halogens or oxygen-based leaving groups, makes the 4-chloro scaffold the preferred electrophilic partner for amine coupling in kinase inhibitor synthesis.

nucleophilic aromatic substitution building block medicinal chemistry thienopyrimidine

Steric Bulk of 6-tert-Butyl Group Contributes to Enhanced Kinase Selectivity vs. Smaller Alkyl Substituents

SAR studies across multiple kinase inhibitor programs indicate that increased steric bulk at the C-6 position of thieno[3,2-d]pyrimidines correlates with improved kinase selectivity profiles [1]. In EGFR mutant-selective inhibitor development, thieno[3,2-d]pyrimidine derivatives bearing appropriate substituents exhibited selective inhibition of mutant EGFRL858R/T790M (IC50 ≤ 250 nM) over wild-type EGFR (IC50 > 10,000 nM), representing >40-fold selectivity [2]. In CDK7 inhibitor optimization, systematic SAR exploration of the thieno[3,2-d]pyrimidine core yielded compounds with potent CDK7 inhibition and good kinome selectivity in vitro [3]. The tert-butyl group at C-6 provides defined steric constraints that can be leveraged to achieve desired selectivity profiles by restricting binding modes that lead to off-target kinase engagement.

kinase selectivity steric hindrance ATP-binding pocket off-target activity

Optimal Procurement and Application Scenarios for 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine (CAS 439693-52-4)


Scenario 1: Kinase Inhibitor Lead Optimization Requiring Parallel C-4 and C-6 SAR Exploration

Medicinal chemistry teams developing PI3K/mTOR, BTK, CDK7, or JAK1 inhibitors should procure 6-tert-butyl-4-chlorothieno[3,2-d]pyrimidine when the lead optimization campaign requires systematic exploration of both C-4 amine substituents and C-6 functional groups. The pre-installed tert-butyl group at C-6 eliminates the need for de novo C-6 functionalization, while the C-4 chlorine enables high-yielding SNAr reactions with diverse amine libraries. This scaffold directly maps to the 4,6-disubstitution pattern identified as optimal in BTK inhibitor development [1] and PI3K/mTOR dual inhibitor optimization [2].

Scenario 2: Focused Library Synthesis for Kinase Selectivity Profiling

Research groups conducting focused library synthesis to explore kinase selectivity should utilize 6-tert-butyl-4-chlorothieno[3,2-d]pyrimidine as the core scaffold. The tert-butyl group provides defined steric bulk hypothesized to restrict promiscuous ATP-binding pocket engagement, a strategy validated in EGFR mutant-selective inhibitor development where thieno[3,2-d]pyrimidine derivatives achieved >40-fold selectivity for mutant over wild-type kinase [3]. The C-4 chlorine enables rapid parallel synthesis of amine-substituted analogs for kinome-wide selectivity profiling, a capability demonstrated in CDK7 inhibitor optimization where SAR studies generated lead compounds with good kinome selectivity [4].

Scenario 3: Contract Research and Chemical Supply for Preclinical Kinase Programs

CROs and chemical suppliers serving preclinical oncology programs should stock 6-tert-butyl-4-chlorothieno[3,2-d]pyrimidine as a standard catalog item. The scaffold supports multiple high-value target classes including PI3K/mTOR [2], BTK [1], JAK1 [5], CDK7 [4], and EGFR [3]. The compound's synthetic accessibility from 6-tert-butylthieno[3,2-d]pyrimidin-4-ol via POCl3 chlorination enables reliable bulk production at competitive cost. The demonstrated ability of 4-chloro derivatives to couple efficiently with amines, alcohols, and other nucleophiles ensures broad utility across diverse medicinal chemistry programs.

Scenario 4: Academic Core Facilities Supporting Kinase Inhibitor Discovery

University core facilities and academic screening centers should maintain 6-tert-butyl-4-chlorothieno[3,2-d]pyrimidine in their building block collections. The compound's 226.73 g/mol molecular weight and favorable physicochemical properties make it suitable for high-throughput chemistry workflows. The C-4 chloro group has been extensively validated in SNAr reactions with amino derivatives [6], enabling rapid analog generation for hit-to-lead and lead optimization studies across multiple kinase targets. The thieno[3,2-d]pyrimidine core is established in over a dozen distinct kinase inhibitor programs, providing a de-risked starting point for academic drug discovery initiatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.